molecular formula C₁₀H₁₃D₃ B1161111 α-Thujene-d3

α-Thujene-d3

Cat. No.: B1161111
M. Wt: 139.25
Attention: For research use only. Not for human or veterinary use.
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Description

α-Thujene-d3 is a deuterated analog of α-Thujene, a natural monoterpene found in the essential oils of a diverse range of plants, including frankincense ( ), Sichuan pepper ( ), and eucalyptus ( ). This high-purity, stable isotope-labeled standard is critical for advancing analytical research in multiple fields. Its primary application is in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of native α-Thujene in complex biological matrices. By using this compound as an internal standard, researchers can achieve superior accuracy and correct for analyte loss during sample preparation, thereby ensuring reliable data in phytochemical profiling and metabolic studies. The parent compound, α-Thujene, is recognized for its potential bioactive properties, which have been investigated for anti-inflammatory, antioxidant, and antimicrobial effects ( ). Research into its biosynthetic pathways also makes it a compound of interest in plant physiology and chemosystematics ( ). This compound enables detailed mechanistic studies and metabolism tracking in these research areas. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Properties

Molecular Formula

C₁₀H₁₃D₃

Molecular Weight

139.25

Synonyms

3-Thujene-d3;  2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene-d3;  (±)-α-Thujene-d3;  2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene;  Origanene-d3;  2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene-d3 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of α Thujene

Precursor Selection and Derivatization for α-Thujene Synthesis

The creation of the α-thujene scaffold relies on carefully chosen precursors and specific reaction pathways to ensure high yields and stereochemical control.

Isomerization Routes from Sabinene (B1680474) and Related Monoterpenes

A primary and well-documented industrial method for synthesizing α-thujene is through the isomerization of sabinene, a naturally abundant bicyclic monoterpene. Current time information in Bangalore, IN.chemrxiv.org This process leverages the structural relationship between the two isomers, differing in the position of the double bond within the bicyclo[3.1.0]hexane skeleton. chemrxiv.org

The isomerization is typically achieved by treating sabinene with a catalyst system composed of an alkali metal, such as lithium, and a primary or secondary amine, with ethylenediamine (B42938) being a preferred choice. Current time information in Bangalore, IN.acs.orgrsc.org This reaction is generally conducted under a nitrogen or air atmosphere at temperatures ranging from 80–120°C to prevent side reactions like polymerization. A key advantage of this method is the ability to achieve high yields of α-thujene while minimizing the formation of by-products like p-cymene. acs.orggoogle.com Optimized reaction conditions are crucial for efficiency and yield.

Table 1: Optimized Conditions for Isomerization of Sabinene to α-Thujene

Parameter Condition Rationale Source(s)
Catalyst System Alkali Metal (e.g., Lithium) & Amine (e.g., Ethylenediamine) Lithium-ethylenediamine complexes show superior activity due to enhanced electron transfer.
Molar Ratio (Sabinene:Alkali Metal) 1 : 0.2–0.5 Minimizes by-product formation and allows for easier purification compared to older methods using higher equivalents. acs.orggoogle.com
Molar Ratio (Sabinene:Amine) 1 : 0.3–0.8 Ensures efficient reaction while remaining cost-effective. acs.orggoogle.com
Temperature 80–120°C Promotes the desired isomerization while avoiding polymerization.
Atmosphere Nitrogen or Air Controlled atmosphere to prevent unwanted side reactions. rsc.org

| Typical Yield | 55–60% | Achieves high conversion with less than 5% by-products. | |

Alternative Chemo-Enzymatic Synthetic Strategies

Beyond direct isomerization, chemo-enzymatic and total synthesis routes offer alternative pathways to the thujane (B1196268) skeleton. These methods provide opportunities for greater control over stereochemistry and the introduction of specific functional groups.

Biosynthetically, α-thujene is derived from the cyclization of geranyl diphosphate (B83284) (GPP), a universal precursor for monoterpenes. nih.gov This transformation is catalyzed by terpene synthase (TS) enzymes, such as sabinene synthase, which guide the complex cyclization cascade. nih.gov This enzymatic logic can be harnessed in chemo-enzymatic approaches, where enzymes are used to perform specific, often highly stereoselective, transformations that are challenging to achieve with traditional chemical methods. rsc.orgnih.gov For instance, engineered microbial systems could be developed for the production of terpene scaffolds. core.ac.uk

In the realm of total synthesis, a stereocontrolled three-step synthesis of α-thujone, the ketone analogue of α-thujene, has been developed from commercially available 3-methyl-1-butyne. rsc.org This route employs a Brown crotylation to set the stereochemistry, followed by a gold-catalyzed cycloisomerization that transfers the chirality to create the all-carbon quaternary center of the bicyclic core. rsc.org While the final product is thujone, the core bicyclo[3.1.0]hexane skeleton is constructed efficiently, and such a strategy could be adapted to produce α-thujene itself by modifying the final steps.

Strategies for Deuterium (B1214612) Incorporation into α-Thujene

The synthesis of α-thujene-d3, specifically 5-propan-2-yl-2-(trideuteriomethyl)bicyclo[3.1.0]hex-2-ene, requires precise methods for introducing deuterium into the methyl group at the C2 position. cymitquimica.com These labeled compounds are invaluable for mechanistic studies in biosynthesis, metabolism, and atmospheric chemistry. nih.govcopernicus.org

Regioselective Deuteration Techniques

Achieving regioselective deuteration to form this compound necessitates a strategy that specifically targets the C2-methyl group. A plausible and effective approach can be adapted from established methods for the synthesis of other deuterated terpenes, such as α-pinene-10,10,10-d3. acs.orgnih.gov

This strategy would likely begin with a ketone precursor, such as sabinone (thujone). The ketone can be converted into an enol triflate, which then undergoes a regiospecific coupling reaction with a deuterated methylating agent. The use of a cuprate (B13416276) derived from trideuteriomethyllithium (CD3Li) would install the required CD3 group at the desired position. acs.orgnih.gov This method prevents the formation of isomeric by-products that can occur with other methylation approaches. acs.org

An alternative concept involves the direct coupling of amides with deuterated dichloromethane (B109758) (CD2Cl2) promoted by a TiCl4/Mg system to create deuterated methyl ketones, which could then be converted to the target alkene. acs.org

Table 2: Proposed Regioselective Synthesis of this compound

Step Reaction Reagents Purpose Source(s)
1 Enol Triflate Formation Sabinone (or Thujone) + Comins' Reagent Creates a reactive intermediate at the carbonyl position for regioselective coupling. acs.orgnih.gov
2 Methyl Group Coupling Enol Triflate + CD3Li/CuI Introduces the trideuteriomethyl (CD3) group specifically at the C2 position. acs.orgnih.gov

| 3 | (If necessary) | Further functional group manipulation | Conversion to the final alkene structure of α-thujene. | |

Stereoselective Deuterium Labeling Approaches

While the deuterium in this compound is on an achiral methyl group, the bicyclo[3.1.0]hexane scaffold itself contains stereocenters. Therefore, stereoselective synthesis of the core structure is critical when preparing enantiomerically pure labeled compounds.

Stereocontrol can be established early in the synthesis. For example, asymmetric reactions like the Nozaki-Hiyama-Kishi reaction or Brown crotylation can be used to create key stereogenic centers with high enantioselectivity. rsc.orgnih.gov These chiral intermediates can then be carried forward through the synthesis, including the deuterium incorporation step, to yield a specific stereoisomer of this compound. The synthesis of deuterated monoterpene ketones like menthone and isomenthone (B49636) has demonstrated the feasibility of preparing such stereoisomers for use in biosynthetic studies. nih.govcolab.ws

Optimization of Deuteration Yields and Isotopic Purity

Maximizing the yield and isotopic purity of this compound requires careful control over reaction conditions to ensure complete deuterium incorporation while preventing unintended H/D exchange.

The choice of deuterium source is critical. While D2O is inexpensive, stronger and more specific deuterating agents like CD3Li are necessary for reactions such as the cuprate coupling described above. acs.org In general H/D exchange reactions, catalysts and conditions must be chosen to promote deuteration at the target site without causing scrambling at other positions. nih.gov For example, strongly basic conditions used in some synthetic steps can lead to the unintended loss of deuterium from adjacent positions, an issue observed in the synthesis of certain α-pinene isotopologues. acs.org

To ensure high isotopic purity (>95%), post-synthesis analysis is essential. Techniques such as enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) and NMR spectroscopy are used to confirm the level and position of deuterium incorporation and to separate labeled stereoisomers from any unlabeled counterparts. nih.govcopernicus.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from a reaction mixture or natural extract are essential to obtain a compound of high purity for analytical and research purposes. The techniques employed are largely similar to those used for its non-deuterated counterpart, focusing on the separation of α-thujene from other isomeric monoterpenes and reaction byproducts.

Gas Chromatography (GC) is a cornerstone technique for the analysis and purification of volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for both identifying and quantifying this compound. The mass spectrometer allows for the confirmation of deuterium incorporation by detecting the mass shift compared to the unlabeled compound. It also helps in distinguishing α-thujene from co-eluting isomers like sabinene, α-pinene, and β-pinene based on their mass fragmentation patterns. mdpi.com

Multidimensional Gas Chromatography (MDGC) offers enhanced separation power for complex mixtures. researchgate.net This technique uses multiple columns with different stationary phases to resolve compounds that are difficult to separate using a single column. researchgate.net For instance, a chiral column can be used in the second dimension to separate the enantiomers of α-thujene. researchgate.net

Distillation techniques are also applicable, particularly for larger-scale purification.

Fractional Distillation can be used as a preliminary purification step to separate α-thujene from compounds with significantly different boiling points.

Molecular Distillation is a method suitable for achieving high purity (>95%), although it requires specialized equipment.

For isolating compounds from biological matrices, such as plant extracts, initial extraction is performed using methods like steam distillation or hydrodistillation . researchgate.net Supercritical CO₂ extraction presents a more selective alternative. Following extraction, the resulting essential oil, which is a complex mixture containing α-thujene among other terpenes, is subjected to the chromatographic techniques described above for final purification. mdpi.com

Table 2: Purification and Analytical Techniques for α-Thujene Isotopologues

Technique Purpose Key Features
Gas Chromatography-Mass Spectrometry (GC-MS) Identification, Quantification, Purity Assessment Confirms deuterium labeling via mass difference; distinguishes isomers based on fragmentation.
Multidimensional Gas Chromatography (MDGC) High-Resolution Separation Employs multiple columns for separating complex isomeric mixtures and enantiomers. researchgate.net
Fractional Distillation Bulk Purification Separates components based on differences in boiling points.

Advanced Analytical Characterization of α Thujene D3

Spectroscopic Methodologies for Isotopic Confirmation and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium (B1214612) and for the detailed structural analysis of α-Thujene-d3. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy provides unparalleled insight into the molecular structure and isotopic composition of this compound.

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum confirms the successful enrichment of the compound with deuterium. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, allowing for the assignment of deuterium to specific sites in the this compound molecule based on the characteristic chemical shifts of analogous protons in the non-deuterated α-Thujene. huji.ac.il However, ²H NMR signals are typically broader than ¹H signals due to the quadrupolar nature of the deuterium nucleus. huji.ac.il This technique is crucial for verifying that deuteration has occurred at the intended positions.

Interactive Data Table: Illustrative ²H NMR Chemical Shifts for this compound

Deuterated Position Expected ²H Chemical Shift (ppm) Rationale
Methyl group on the cyclopropane (B1198618) ring~ 1.0 - 1.2Based on analogous ¹H shifts in similar bicyclic monoterpenes.
Isopropyl group~ 0.9 - 1.1Corresponds to the typical chemical shift of isopropyl protons.
Vinylic position~ 5.5 - 6.0Characteristic region for protons attached to a double bond.

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table is for illustrative purposes.

The introduction of deuterium into the α-Thujene molecule has a noticeable effect on both the ¹H and ¹³C NMR spectra.

In ¹H NMR spectroscopy , the most direct impact is the disappearance or significant reduction in the intensity of the signal corresponding to the proton that has been replaced by a deuterium atom. studymind.co.uk This is because deuterium resonates at a much different frequency than protons and is not detected in a standard ¹H NMR experiment. huji.ac.il Furthermore, the multiplicity of signals for protons on adjacent carbons will change. For instance, if a proton is coupled to a deuteron, the signal will appear as a triplet (with a 1:1:1 intensity ratio) due to coupling with the spin-1 deuterium nucleus, albeit with a much smaller coupling constant (JHD) compared to proton-proton coupling (JHH). huji.ac.il

In ¹³C NMR spectroscopy , the carbon atom directly bonded to a deuterium atom exhibits two main effects. Firstly, the resonance of the deuterated carbon will be split into a multiplet (typically a triplet for a -CD group and a quintet for a -CD2 group) due to one-bond carbon-deuterium coupling (¹JCD). olemiss.edu Secondly, there is an isotopic shift, where the chemical shift of the deuterated carbon and adjacent carbons can be altered, typically resulting in a slight upfield shift. nih.govutoronto.ca The intensity of the signal for a deuterated carbon is also often reduced. olemiss.edu

Interactive Data Table: Expected Changes in NMR Spectra upon Deuteration of α-Thujene

Spectroscopic Technique Observed Effect at Deuterated Site Observed Effect at Adjacent Sites
¹H NMRSignal disappearance/reduction.Change in signal multiplicity (e.g., doublet becomes a singlet).
¹³C NMRSignal splitting (e.g., triplet for -CD); Upfield isotopic shift; Reduced signal intensity.Minor upfield isotopic shift.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound, assessing its isotopic purity, and gaining insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound, confirming the incorporation of three deuterium atoms. The expected molecular weight of α-Thujene (C₁₀H₁₆) is approximately 136.23 g/mol . nist.gov For this compound (C₁₀H₁₃D₃), the molecular weight will increase by approximately 3 atomic mass units. HRMS can distinguish this from other potential isobaric interferences, thus confirming the isotopic composition with high confidence.

The fragmentation of this compound in the mass spectrometer provides a fingerprint that can be compared to its non-deuterated counterpart. The presence of deuterium can alter the fragmentation pathways, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to shifts in the m/z values of fragment ions and changes in their relative abundances. scielo.br For instance, if a fragmentation process involves the loss of a hydrogen radical, the corresponding loss of a deuterium radical from the deuterated analog will result in a fragment ion that is one mass unit heavier. By carefully analyzing these deuterium-induced shifts in the fragmentation pattern, it is possible to deduce the fragmentation mechanisms and gain a deeper understanding of the molecule's structure and stability. scielo.br The fragmentation of monoterpenes like α-thujene often involves the loss of small neutral molecules or radicals. researchgate.net

Interactive Data Table: Illustrative Fragmentation Analysis of α-Thujene vs. This compound

Fragmentation Process Fragment Ion (α-Thujene) Expected m/z Fragment Ion (this compound) Expected m/z Mechanistic Insight
Loss of a methyl radical[M-CH₃]⁺121[M-CH₂D]⁺ or [M-CH₃]⁺122 or 121Indicates if the lost methyl group contained a deuterium atom.
Loss of an isopropyl radical[M-C₃H₇]⁺93[M-C₃H₄D₃]⁺ or [M-C₃H₇]⁺96 or 93Reveals if the isopropyl group was the site of deuteration.
Retro-Diels-Alder reactionVariesVariesVariesVariesDeuterium labeling can help elucidate complex rearrangement pathways.

Note: The specific fragmentation will depend on the ionization method and collision energy.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Species

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural characterization of molecules. rsdjournal.org In the context of deuterated species like this compound, these methods are particularly insightful for confirming the incorporation of deuterium and analyzing the resulting changes in molecular vibrations.

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), induces a predictable shift in the vibrational frequencies of the molecule. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. As deuterium has approximately twice the mass of hydrogen, the C-D bond has a larger reduced mass than the C-H bond. Consequently, C-D stretching and bending vibrations are observed at significantly lower wavenumbers (frequencies) compared to the corresponding C-H modes. nist.gov

For α-thujene, characteristic C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra. mdpi.com In this compound, where methyl and/or isopropyl C-H bonds are replaced by C-D bonds, new bands corresponding to C-D stretching would be expected to appear in the 2100-2300 cm⁻¹ region. Similarly, C-H bending and rocking modes, which appear below 1500 cm⁻¹, will also shift to lower frequencies upon deuteration. nist.gov

Raman spectroscopy offers complementary information. While C-H and C-D stretching bands are visible in both techniques, Raman is often superior for observing the symmetric vibrations of the carbon skeleton, such as the C=C stretching mode in the bicyclic ring of thujene (~1650 cm⁻¹), which may be weak in the IR spectrum. mdpi.com The analysis of these spectral shifts provides definitive evidence of deuteration and can help pinpoint the location of the deuterium atoms within the molecule. nih.gov

Table 1: Comparison of Expected Vibrational Frequencies (cm⁻¹) for α-Thujene and this compound
Vibrational ModeTypical Wavenumber Range for C-H (α-Thujene)Expected Wavenumber Range for C-D (this compound)Primary Analytical Technique
Aliphatic C-H/C-D Stretching2850 - 2960~2100 - 2250IR, Raman
Olefinic C-H/C-D Stretching3000 - 3100~2250 - 2350IR, Raman
C=C Stretching1640 - 16801640 - 1680 (Minor Shift)Raman
CH₂/CH₃ Bending1370 - 1470~950 - 1100IR

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for verifying the purity of this compound, ensuring it is free from its non-deuterated form and other structurally similar isomers that may be present as impurities from the synthesis process.

Gas Chromatography (GC) Coupled with Isotopic Detection Systems

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like monoterpenes. researchgate.net When coupled with a mass spectrometer (MS), it becomes a powerful tool for separating and identifying isotopologues. Deuterated compounds can often be separated gas chromatographically from their non-labeled counterparts. nih.gov This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the stationary phase of the GC column. As a result, this compound is expected to have a slightly shorter retention time, eluting just before standard α-thujene. nih.gov

The mass spectrometer provides unambiguous confirmation of the compound's identity and isotopic enrichment. The molecular ion peak ([M]⁺) in the mass spectrum of α-thujene (C₁₀H₁₆) appears at a mass-to-charge ratio (m/z) of 136.23. nist.gov For this compound (C₁₀H₁₃D₃), the molecular ion peak would be shifted to m/z 139.25, a clear difference of three mass units. High-resolution mass spectrometry can further confirm the elemental composition and provide a high degree of confidence in the identification.

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is another specialized detection system that can determine the isotopic composition (e.g., ¹³C/¹²C or ²H/¹H) of individual compounds as they elute from the GC column. chiron.no This technique provides precise measurements of deuterium enrichment in the this compound sample.

Table 2: Expected GC-MS Data for α-Thujene Isotopologues
CompoundMolecular FormulaMolecular Weight (g/mol)Expected [M]⁺ Peak (m/z)Expected Retention Time Trend
This compoundC₁₀H₁₃D₃139.25139Slightly shorter
α-ThujeneC₁₀H₁₆136.23136Baseline

Advanced Liquid Chromatography for Isomer Separation

While GC is ideal for assessing isotopic purity, liquid chromatography, particularly high-performance liquid chromatography (HPLC), is crucial for separating α-thujene from its various structural isomers (e.g., sabinene (B1680474), β-thujene, α-pinene) which may have very similar volatilities and retention times in GC. rotachrom.com The separation of isomers is a significant challenge in chromatography. rotachrom.com

Advanced HPLC methods are employed to achieve this separation, often relying on stationary phases that offer different selectivity mechanisms beyond simple hydrophobicity.

Chiral Stationary Phases (CSPs): Since α-thujene is a chiral molecule, existing as (+)- and (-)-enantiomers, chiral HPLC is the definitive method for separating these enantiomers. chromatographyonline.comontosight.ai This is critical if the synthesis of this compound is stereospecific.

Silver Ion (Argentation) Chromatography: This technique uses a stationary phase impregnated with silver ions. Silver ions form reversible complexes with the π-electrons of double bonds. The stability of these complexes varies depending on the steric accessibility of the double bond, allowing for the separation of isomers with different double bond positions or configurations.

Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography), onto a single stationary phase. sielc.com This approach can provide unique selectivity for separating closely related isomers that are difficult to resolve with a single retention mechanism. nsf.gov For instance, columns that can differentiate based on shape, such as those with phenyl or cholesterol-based ligands, can be effective for positional isomers. mtc-usa.com

The development of an effective HPLC method is essential for the final purity assessment of a bulk this compound sample, ensuring it is free from isomeric impurities before its use in further applications. nih.gov

Table 3: HPLC Techniques for Isomeric Purity Assessment of α-Thujene
HPLC ModeStationary Phase TypePrinciple of SeparationTarget Isomers
Chiral ChromatographyChiral Stationary Phase (e.g., polysaccharide-based)Differential interaction with enantiomers.(+)-α-Thujene and (-)-α-Thujene
Argentation ChromatographySilica or Polymer with Ag⁺ ionsDifferential π-complex formation with C=C bonds.Positional isomers (e.g., α-thujene vs. sabinene)
Reversed-Phase HPLCPhenyl, CholesterolHydrophobic and π-π interactions, shape selectivity.Positional and geometric isomers

Mechanistic Probing Through Isotope Effects with α Thujene D3

Investigation of Kinetic Isotope Effects (KIEs) in Chemical Reactions

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry, defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. psgcas.ac.in For α-thujene-d3, substituting hydrogen with deuterium (B1214612) allows for the detailed study of reaction mechanisms.

Primary Kinetic Isotope Effects on C-H/C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning it requires more energy to break. rsc.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a KIE (kH/kD) value greater than 1.

This effect has been quantified in the enzymatic formation of α-thujene by multiproduct terpene synthases (TPS). In studies using deuterated geranyl diphosphate (B83284) (GDP) as a precursor, the final step in the formation of α-thujene is the deprotonation of a carbocation intermediate. rsc.org This C-H (or C-D) bond cleavage is the terminating step of the reaction cascade.

Research on TPS4 and TPS5 enzymes from Zea mays revealed significant primary KIEs when a hexadeuterated precursor, [2,4,4,9,9,9-²H₆]-GDP, was used. The deprotonation step to form α-thujene was substantially slower, yielding KIE values ranging from 1.91 to 5.68. rsc.org This large KIE confirms that the C-H/C-D bond is indeed broken in the rate-determining product-forming step and demonstrates how isotope labeling can pinpoint key mechanistic events. rsc.orgrsc.org

Table 1: Primary Kinetic Isotope Effects in the Enzymatic Formation of α-Thujene

EnzymeSubstrate ComparisonObserved KIE (kH/kD) for α-Thujene FormationReference
TPS4Unlabeled GDP vs. [²H₆]-GDP2.91 - 5.68 rsc.orgrsc.org
TPS5Unlabeled GDP vs. [²H₆]-GDP1.91 - 4.55 rsc.orgrsc.org

Secondary Kinetic Isotope Effects on Reaction Rates and Selectivity

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. psgcas.ac.in These effects are typically smaller than primary KIEs but provide crucial information about changes in hybridization and electronic environment at the transition state. mdpi.com

An α-secondary KIE refers to substitution at a carbon adjacent to the reaction center, while a β-secondary KIE involves substitution two bonds away. These effects are often related to hyperconjugation, where electron density from a C-H σ-bond helps to stabilize an adjacent empty or partially filled p-orbital, such as in a carbocation intermediate. rsc.org A C-D bond is a poorer electron donor for hyperconjugation than a C-H bond.

In the enzymatic synthesis of α-thujene, the reaction proceeds through several carbocationic intermediates. rsc.org When deuterated precursors are used, the stability of these intermediates is affected. The positive charge on the carbocation is less effectively stabilized by C-D hyperconjugation compared to C-H hyperconjugation. This destabilization of the transition state leading to α-thujene can slow the reaction and alter the product distribution (selectivity). rsc.org

Specifically, when the carbocation intermediate leading to α-thujene is destabilized by the presence of deuterium, an alternative pathway—the capture of the carbocation by a water molecule—becomes more competitive. This results in a decreased yield of α-thujene and an increased yield of the corresponding alcohol, sabinene (B1680474) hydrate (B1144303). rsc.orgrsc.org This shift in selectivity is a direct consequence of the secondary isotope effect. Studies have measured these SKIEs, finding values that, while smaller than primary KIEs, clearly impact the reaction outcome. rsc.org

Table 2: Influence of Secondary KIE on Product Selectivity

EnzymeSubstrateRelative Product ChangeIsotope Effect TypeReference
TPS4/TPS5[²H₆]-GDPDecrease in α-thujene yieldSecondary (β-KIE) rsc.org
TPS4/TPS5[²H₆]-GDPIncrease in sabinene hydrate yieldSecondary (β-KIE) rsc.org

Elucidation of Reaction Pathways and Transition States

Radical-Mediated Reactions and Rearrangements

Deuterium labeling is a valuable method for elucidating the mechanisms of complex radical reactions and rearrangements. While specific studies on radical reactions of this compound are not prevalent, research on the closely related monoterpene α-pinene provides a strong model for how such investigations would proceed.

In the ozonolysis of α-pinene, a process driven by radical autoxidation, highly oxygenated organic molecules (HOMs) are formed through a series of intramolecular hydrogen shifts (H-shifts) by peroxy radicals (RO₂). rsc.org Identifying the exact H-shift pathways is challenging. A study using selectively deuterated α-pinene precursors (e.g., α-pinene-d3 at the C-10 methyl group) successfully unveiled these mechanisms. The key principle is that if a C-D bond is broken during an H-shift, the deuterium atom can be exchanged with a proton from ambient water vapor, leading to its "loss" from the final product, which is detectable by high-resolution mass spectrometry. rsc.org

By analyzing which deuterium labels were lost from the HOM products, researchers could map the specific H-atom abstraction sites and determine the preferred radical rearrangement pathways. rsc.org This methodology could be directly applied to this compound to trace the flow of atoms in its radical-mediated oxidation or rearrangement reactions, providing unambiguous evidence of the transient radical intermediates and transition states involved.

Acid-Catalyzed Isomerizations

Acid-catalyzed rearrangements of terpenes are common but often involve complex carbocationic pathways that are difficult to distinguish. The isomerization of cyclic olefins over acid catalysts like alumina (B75360) can be probed using deuterium exchange studies. rsc.org In these reactions, a primary kinetic isotope effect of approximately 2.8 has been observed, indicating that the cleavage of a C-H bond is the slow step in the exchange reaction that accompanies isomerization. rsc.org

In the context of α-thujene, acid treatment can lead to isomerization to other monoterpenes like terpinolene, α-terpinene, and γ-terpinene. uzh.ch The mechanism involves the protonation of the double bond or the cyclopropane (B1198618) ring to form a thujyl or related carbocation, which can then undergo skeletal rearrangements and deprotonation.

Using this compound would allow researchers to trace the fate of the deuterium label.

Probing Protonation Sites: Whether the initial protonation occurs at the double bond or the cyclopropane ring could be inferred by the reaction products and any observed KIE.

Tracking Rearrangements: If the deuterium label migrates to a new position in the product, it provides direct evidence for specific hydride (or deuteride) shifts.

Solvent Isotope Effects: Conducting the isomerization in a deuterated acidic solvent (e.g., D₂SO₄/D₂O) can reveal whether proton transfer from the solvent is part of the rate-determining step. An inverse solvent KIE (kH₂O/kD₂O < 1) often suggests a rapid, reversible protonation before the rate-limiting step. psgcas.ac.in

Magnetic Isotope Effects in Radical Pair Chemistry

Beyond the mass-based kinetic isotope effects, isotopes can also influence reaction rates through their nuclear magnetic properties. The magnetic isotope effect (MIE) arises in reactions that proceed via radical pairs and depends on the nuclear spin of the isotopes involved, not their mass.

The underlying principle is the radical pair mechanism. When a chemical bond breaks homolytically, a pair of radicals is formed. Initially, the spins of the two unpaired electrons are correlated (in a singlet or triplet state). For the radicals to recombine and form a stable product, their electron spins must be in the singlet state. If the pair is formed in a triplet state, it must undergo intersystem crossing (ISC) to the singlet state before it can recombine. The rate of this ISC is influenced by hyperfine coupling—the interaction between the electron spins and the magnetic moments of nearby nuclei.

Hydrogen (¹H) has a nuclear spin of I=1/2, while deuterium (²H or D) has a nuclear spin of I=1. This difference in nuclear spin leads to different hyperfine coupling constants. Consequently, the rate of triplet-to-singlet ISC can be different for a radical pair containing a C-H bond versus one containing a C-D bond. This can change the lifetime of the radical pair and the probability of recombination versus escape from the solvent cage to form other products. This phenomenon, the MIE, can be further modulated by applying an external magnetic field.

While no direct experimental studies of MIE using this compound have been reported, a hypothetical scenario can illustrate its utility. Consider a photochemical reaction where a bond in α-thujene is cleaved to form a diradical intermediate. If this compound were used, the rate of ISC in the resulting radical pair would differ from that of the non-deuterated compound. This could alter the ratio of the recombination product (re-formed α-thujene) to escape products (formed after rearrangement or reaction with other molecules). Observing a change in product distribution upon isotopic substitution, especially one that is sensitive to an external magnetic field, would provide strong evidence for the involvement of a radical pair mechanism.

Elucidation of Biosynthetic Pathways Using α Thujene D3 As a Tracer

Tracer Studies in Plant and Microbial Biosynthesis of Monoterpenes

Isotopic labeling with deuterated substrates is a fundamental technique for tracking the metabolic fate of a compound within a biological system. This approach provides direct evidence for precursor-product relationships and helps to map complex metabolic networks.

Tracer studies utilizing deuterated forms of monoterpene precursors, analogous to using α-thujene-d3, have been instrumental in understanding the biosynthesis of complex terpenoid mixtures. When a deuterated substrate is introduced, its deuterium (B1214612) atoms are incorporated into the products of the metabolic pathway. For instance, studies on terpene synthases from Zea mays involved the use of deuterated geranyl diphosphate (B83284) (GDP) and farnesyl diphosphate (FDP) to investigate the formation of various monoterpenes and sesquiterpenes. rsc.orgrsc.orgrsc.org

In these experiments, the incubation of terpene synthases with deuterated GDP led to the formation of labeled monoterpenes. A significant decrease in the production of α-thujene and sabinene (B1680474) was observed, alongside a corresponding increase in sabinene hydrate (B1144303) when using deuterated GDP. rsc.org This indicates that the deuterium substitution influenced the reaction outcome, favoring hydration over deprotonation to form the cyclic terpenes.

Table 1: Observed Changes in Monoterpene Production with Deuterated GDP

Compound Observation with Deuterated GDP Reference
α-Thujene Significant decrease rsc.org
Sabinene Significant decrease rsc.org
Sabinene Hydrate Corresponding increase rsc.org
β-Myrcene Present as an acyclic product rsc.org
Linalool Present as an acyclic product rsc.org
Limonene Not significantly affected by KIE rsc.orgdb-thueringen.de

This table is interactive. Click on the headers to sort the data.

These findings demonstrate how isotopic labeling can reveal the interconnectedness of different branches of a biosynthetic pathway and how the introduction of a heavier isotope can alter the product distribution of a multiproduct enzyme.

The use of isotopically labeled substrates is crucial for identifying key intermediates and branching points in a biosynthetic pathway. nih.gov The pattern of deuterium incorporation into the final products can provide insights into the reaction mechanisms and the sequence of chemical transformations.

In the cyclization cascade of monoterpenes, the initial ring closure of a precursor like linaloyl diphosphate can lead to the formation of carbocation intermediates such as the (S)- and (R)-terpinyl carbocations. rsc.orgdb-thueringen.de Subsequent rearrangements and reactions of these carbocations determine the final product profile. When deuterated substrates are used, the position of the deuterium atoms can stabilize or destabilize certain carbocationic intermediates, thereby influencing the direction of the reaction at branching points. rsc.orgdb-thueringen.de For example, the decreased formation of α-thujene and sabinene from deuterated GDP suggests that the deprotonation step leading to these products is sensitive to the isotopic substitution, highlighting a critical branching point in the pathway. rsc.org

Enzymatic Reaction Mechanism Studies

Deuterated substrates are invaluable for probing the mechanisms of enzymes, particularly terpene synthases, which often catalyze complex cyclization reactions. nih.govacs.orgdiva-portal.orgnih.gov

Terpene synthases are enzymes responsible for the vast diversity of terpene structures. rsc.org They convert acyclic prenyl diphosphate substrates into a wide array of cyclic and acyclic products. rsc.org The use of deuterated substrates helps in characterizing the activity of these enzymes by revealing kinetic isotope effects (KIEs). A KIE occurs when an atom at or near the site of bond cleavage in the rate-determining step of a reaction is replaced by its heavier isotope.

In studies with terpene synthases from Zea mays, significant KIEs were observed for the formation of certain monoterpenes when deuterated GDP was used as the substrate. rsc.org The KIEs for the deprotonation reactions leading to 7-epi-sesquithujene and sesquithujene were also measured, providing insights into the terminal steps of the sesquiterpene biosynthetic cascade. rsc.org These KIE values are consistent with those observed for other monoterpene cyclases, suggesting common mechanistic features among these enzymes. rsc.org

The substrate specificity of an enzyme refers to its ability to bind and act on a specific substrate, while regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular position on the substrate. Deuterated substrates can be used to probe both of these properties.

By synthesizing various deuterated and geometric isomers of natural substrates, researchers can investigate how changes in the substrate structure affect enzyme activity and product distribution. rsc.org For example, studies using (2Z)- and (2E)-isomers of deuterated GDP and FDP with maize terpene synthases revealed that the enzymes exhibited different kinetic behaviors and product profiles depending on the geometry and isotopic labeling of the substrate. rsc.orgrsc.orgmpg.de This demonstrates the high degree of specificity and control exerted by the enzyme's active site. acs.org The use of such substrate analogues has proven to be a successful strategy for probing the specificity of terpene synthases. db-thueringen.de

Genetic and Transcriptomic Approaches in Conjunction with Isotopic Tracing

Combining isotopic tracing with genetic and transcriptomic analyses provides a powerful, multi-faceted approach to understanding monoterpene biosynthesis. plos.orgnih.govresearchgate.net This integrated strategy allows researchers to link specific genes to enzymatic functions and metabolic pathways. plos.orgmpg.de

By identifying genes that are expressed in tissues where specific terpenes are produced, researchers can pinpoint candidate genes for the enzymes involved in their biosynthesis. plos.orgresearchgate.net For example, transcriptome analysis of Thuja plicata foliage, which produces α-thujone, led to the identification of candidate genes for terpene synthases and other enzymes in the pathway. researchgate.net Similarly, transcriptomic studies in Pityopsis ruthii and grapevines have identified numerous terpene synthase genes potentially involved in the production of their respective terpene profiles. plos.orgnih.gov

Once candidate genes are identified, their functions can be confirmed through heterologous expression and in vitro enzyme assays using labeled substrates like this compound. The combination of genetic information, transcript expression levels, and the metabolic fate of isotopically labeled precursors provides a comprehensive picture of the biosynthetic pathway, from gene to final product. plos.orgbiorxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name
α-Thujene
This compound
α-Thujone
Sabinene
Sabinene hydrate
β-Myrcene
Linalool
Limonene
α-Terpinolene
Geranyl diphosphate (GDP)
Farnesyl diphosphate (FDP)
Linaloyl diphosphate
7-epi-Sesquithujene

Environmental Fate and Transformation Studies with α Thujene D3

Atmospheric Oxidation Mechanisms and Product Identification

The atmospheric fate of α-Thujene-d3 is primarily dictated by its reactions with key oxidants: hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These reactions initiate a cascade of chemical transformations leading to the formation of a diverse range of secondary products, including highly oxygenated molecules (HOMs) and secondary organic aerosol (SOA).

Reactions with Hydroxyl Radicals (•OH)

The reaction of α-thujene with hydroxyl radicals is a significant atmospheric degradation pathway. While specific product yield studies for this compound are not extensively available, the general mechanism involves the addition of the •OH radical to the double bond of the α-thujene molecule. This addition forms a carbon-centered radical that can undergo further reactions. In the presence of nitrogen oxides (NOx), this pathway can lead to the formation of various oxygenated products. For instance, in studies of similar monoterpenes like α-pinene, OH-initiated oxidation is known to produce a variety of products including aldehydes and other oxygenated compounds. csic.es The use of this compound in such studies would allow for unambiguous identification of its specific reaction products amidst a complex matrix of atmospheric compounds.

Ozonolysis and Nitrate Radical (NO₃•) Initiated Degradation

Ozonolysis is a critical atmospheric removal process for α-thujene. Laboratory chamber experiments on α-thujene ozonolysis have shown the formation of both gas-phase oxidized organic compounds and secondary organic aerosol (SOA). nih.gov While this process efficiently generates low-volatility organics and SOA, fragmentation pathways that produce more volatile products also compete effectively. nih.gov

The reaction of α-thujene with the nitrate radical (NO₃•) is a dominant nighttime degradation mechanism. nih.gov Studies have shown that the structure of the monoterpene plays a crucial role in the oxidation mechanism and subsequent product distribution. researchgate.netcopernicus.org In the case of α-thujene, the reaction with NO₃• leads to the formation of a variety of gas-phase products, including thujenaldehyde, as well as highly oxidized molecules (HOMs). researchgate.netcopernicus.org Interestingly, while α-thujene oxidation by NO₃• produces a significant amount of low-volatility products, it does not necessarily lead to new particle formation under all conditions. researchgate.netosti.gov

The use of this compound in these studies is instrumental. For example, in the study of α-pinene oxidation, selective deuteration has been used to probe the intricate autoxidation mechanisms, revealing that multiple branching pathways are more representative than simple linear progressions. nih.gov A similar approach with this compound would provide invaluable data on its specific reaction pathways and the formation of nitrogen-containing organic compounds.

Oxidant Key Findings for α-Thujene Identified/Proposed Products Significance of this compound
Ozone (O₃) Efficiently forms low-volatility organics and SOA. nih.govHighly Oxygenated Molecules (HOMs), Secondary Organic Aerosol (SOA)Tracing the contribution of α-thujene to SOA formation.
Nitrate Radical (NO₃•) Major nighttime degradation pathway. nih.gov Product distribution is structure-dependent. researchgate.netcopernicus.orgThujenaldehyde, Highly Oxygenated Molecules (HOMs) researchgate.netcopernicus.orgUnambiguous identification of nitrogen-containing oxidation products.
Hydroxyl Radical (•OH) Significant degradation pathway.Inferred to be similar to other monoterpenes (e.g., aldehydes). csic.esPrecise product identification in complex atmospheric mixtures.

Tracing Environmental Transport and Degradation in Various Compartments

Beyond the atmosphere, this compound can be used to trace the transport and degradation of this monoterpene in terrestrial and aquatic environments.

Soil and Water Column Interactions

The fate of α-thujene in soil and water is governed by processes such as sorption, degradation, and transport. The sorption of organic compounds to soil and sediment particles can affect their mobility and bioavailability. While specific data for this compound is scarce, studies on other organic contaminants show that sorption is influenced by soil properties like organic matter and clay content. copernicus.orgmdpi.com Degradation in these environments can occur through microbial action, with rates depending on factors like oxygen availability. researchgate.net The use of this compound would enable researchers to conduct tracer studies to determine its partitioning between water and sediment, its rate of microbial degradation, and its potential for leaching through the soil column into groundwater.

Photodegradation Pathways

Photodegradation can be another important transformation pathway for α-thujene in aquatic environments and on soil surfaces. The absorption of sunlight can lead to the breakdown of the molecule. Studies on essential oils containing α-thujene have shown that photodegradation can occur, leading to changes in the chemical composition of the oil. scielo.org.mx The photooxygenation of α-thujene has been studied for the synthesis of valuable flavor compounds like trans-sabinene hydrate (B1144303). mdpi.com These studies indicate that α-thujene can react with singlet oxygen, which is produced photochemically. The quantum yields for the reaction of α-thujene with singlet oxygen have been determined, showing that it reacts faster than some other monoterpenes. researchgate.net Using this compound in photodegradation experiments would allow for the precise identification of photoproducts and the determination of degradation kinetics in complex environmental matrices.

Modeling Environmental Chemical Transformations Using Isotopic Data

Isotopic data from compounds like this compound are invaluable for developing and validating environmental models. These models aim to predict the fate and transport of chemicals in the environment.

Compound-specific isotope analysis (CSIA) is a powerful technique for identifying and quantifying the degradation pathways of organic pollutants. nih.gov By measuring the isotopic fractionation of a compound as it degrades, it is possible to distinguish between different reaction mechanisms. acs.org

The use of deuterated compounds like this compound in controlled laboratory experiments allows for the determination of kinetic isotope effects (KIEs) associated with specific transformation processes. This information can then be incorporated into environmental models to improve their predictive accuracy. For example, models can be developed to simulate the atmospheric transport and chemistry of monoterpenes, and isotopic data can help to constrain the model parameters and validate the model output against field observations. uw.edu

Modeling Application Role of this compound Data Expected Outcome
Atmospheric Transport and Chemistry Models Provide kinetic isotope effects for key reactions (oxidation, photolysis).Improved prediction of α-thujene atmospheric lifetime and the formation of secondary pollutants.
Soil and Water Fate Models Determine degradation rates and sorption coefficients in different environmental compartments.More accurate assessment of the persistence and mobility of α-thujene in soil and water.
Source Apportionment Studies Serve as a tracer to distinguish between different emission sources.Better understanding of the contribution of specific biogenic sources to overall VOC levels.

Computational and Theoretical Chemistry Studies of α Thujene D3

Quantum Chemical Calculations for Energetic and Structural Properties

Quantum chemical calculations serve as a powerful tool for elucidating the energetic and structural properties of molecules, including isotopically labeled compounds like α-Thujene-d3. researchgate.netarabjchem.org These computational methods, grounded in the principles of quantum mechanics, can predict various molecular characteristics without the need for empirical data. researchgate.netarabjchem.org

Prediction of Isotope Effects and Reaction Barriers

Isotope effects, particularly kinetic isotope effects (KIEs), are crucial in understanding reaction mechanisms. wikipedia.org Replacing a hydrogen atom with deuterium (B1214612) can alter the reaction rate, providing insights into bond-breaking and bond-forming steps. wikipedia.org In the context of this compound, where a methyl group is deuterated (CD3), quantum chemical calculations can predict the impact of this substitution on reaction barriers.

Deuterium substitution is known to influence reaction cascades in terpene biosynthesis. db-thueringen.de Isotope-sensitive branching experiments have been effectively used to unravel the complex reaction mechanisms of various monoterpene synthases. db-thueringen.de For instance, studies on terpene synthases have shown that deuterium isotope effects can be rationalized in terms of hyperconjugation. rsc.org When the positive charge in a carbocation intermediate is distant from the deuterated carbons, the kinetic isotope effects on subsequent deprotonation or water capture steps are minimal. rsc.org However, when the charge is closer, significant KIEs can be observed. rsc.org

Computational studies have demonstrated that even small differences in barrier widths, on the order of 0.015 Å, can lead to significant differences in tunneling rates and observed isotope effects. nih.gov Density functional theory (DFT) calculations are often employed to obtain structural and energetic information for hydrogen (or deuterium) transfer reactions. nih.gov These calculations help in simulating the temperature dependence of rate constants and understanding the contribution of quantum mechanical tunneling. nih.gov

Table 1: Theoretical Kinetic Isotope Effects (KIEs) for Reactions Involving Deuterated Terpenes This table is illustrative and based on typical findings in related systems, as specific data for this compound was not available in the search results.

Reaction TypeIsotopic SubstitutionCalculated kH/kDReference System
DeprotonationC-H vs. C-D1.10–1.18Terpene Synthase Reactions db-thueringen.de
Rearrangementα-secondary~1.15General Organic Reactions wikipedia.org
Tunneling ReactionC-H vs. C-D> 2.0Triplet o-methylanthrones nih.gov

This is an interactive table. Click on the headers to sort.

Conformational Analysis of Deuterated α-Thujene

The three-dimensional structure, or conformation, of a molecule is fundamental to its reactivity. Conformational analysis of deuterated α-thujene involves identifying the stable arrangements of atoms in space and the energy barriers between them. Quantum chemical methods can be used to perform these analyses. arabjchem.org

The substitution of hydrogen with deuterium in the methyl group of α-thujene can lead to subtle changes in its conformational preferences due to the slightly different vibrational zero-point energies of C-H versus C-D bonds. wikipedia.org While these effects are generally small for conformational equilibria, they can be significant in influencing the pathways of chemical reactions.

Computational modeling, including conformational analysis, is essential for understanding the multiproduct nature of some terpene synthases. rsc.org The ability of an enzyme's active site to accommodate various substrate conformations can lead to the formation of multiple products from a single substrate. rsc.org Modeling the active site and docking simulations can reveal how different conformations of a substrate, like α-thujene, might lead to different cyclization products. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules and their interactions over time. github.io In these simulations, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the atomic positions. github.io

For this compound, MD simulations can be employed to study its interactions with other molecules, such as solvents or biological macromolecules like enzymes. These simulations can reveal how the deuteration affects intermolecular forces, which are primarily composed of van der Waals and electrostatic interactions. mdpi.com While the electronic structure is largely unchanged by isotopic substitution, the slight difference in mass and vibrational frequencies can influence the dynamics of these interactions.

Recent advancements have seen the development of neural network potentials (NNPs) which offer a powerful alternative to traditional force fields for MD simulations, providing a more accurate representation of intermolecular interactions. arxiv.orgarxiv.org These methods can be trained on high-level quantum mechanical data to provide a computationally efficient way to simulate complex molecular systems. arxiv.org

Table 2: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compound
Force FieldA set of empirical energy functions and parameters that describe the potential energy of a system of atoms.Determines the accuracy of the calculated intermolecular interactions.
Time StepThe small interval of time over which the equations of motion are integrated.Typically on the femtosecond scale (10⁻¹⁵ s).
EnsembleThe statistical mechanical collection of systems (e.g., NVT, NPT) that defines the thermodynamic state.Controls temperature, pressure, and volume during the simulation.
Non-bonded InteractionsVan der Waals and electrostatic forces between atoms that are not covalently bonded.Crucial for understanding how this compound interacts with its environment. mdpi.com

This is an interactive table. Click on the headers to sort.

Development of Computational Models for Reaction Mechanism Prediction

Predicting the outcome and mechanism of chemical reactions is a major goal of computational chemistry. cecam.org For a molecule like this compound, computational models can be developed to predict how it will react under various conditions. These models can range from quantum mechanical calculations of transition states to machine learning approaches trained on large datasets of known reactions. mit.eduarxiv.org

Geometric deep learning models, such as 3DReact, have emerged as powerful tools for predicting reaction properties, including activation barriers, directly from the 3D structures of reactants and products. arxiv.org These models can incorporate both chemical and physical priors to improve their predictive accuracy. arxiv.org

For complex reaction networks, such as those involved in the biosynthesis or atmospheric degradation of terpenes, computational models can help to identify the most likely reaction pathways and intermediates. researchgate.net For example, in the ozonolysis of α-pinene, a related monoterpene, computational studies have been crucial in elucidating the complex reaction mechanisms leading to the formation of secondary organic aerosols. researchgate.net Similar approaches could be applied to understand the reactivity of this compound.

The development of automated reaction discovery tools, which combine quantum chemical calculations with algorithms for exploring reaction networks, is an active area of research. cecam.org These tools have the potential to accelerate the discovery of new chemical reactions and catalysts.

Future Directions and Emerging Research Avenues for α Thujene D3

Integration with Advanced Multi-Omics Approaches

The use of stable isotopes is fundamental to tracer studies in metabolomics. α-Thujene-d3 is ideally suited for integration into multi-omics workflows to provide a clearer picture of the metabolic fate and impact of monoterpenes in biological and environmental systems.

One of the most promising applications is in atmospheric chemistry. α-Thujene, a biogenic volatile organic compound (BVOC), is a precursor to the formation of secondary organic aerosols (SOA) through atmospheric oxidation. digitellinc.com The reaction of α-thujene with oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃) leads to the formation of highly oxygenated organic molecules (HOMs). researchgate.netresearchgate.net These HOMs are critical in new particle formation. digitellinc.comresearchgate.net By using this compound in controlled chamber studies, researchers can trace the deuterium (B1214612) label through the complex oxidation pathways. This allows for the unambiguous identification of thujene-derived products among a myriad of other compounds using high-resolution mass spectrometry. This approach will help elucidate the precise mechanisms of HOM formation and the role of specific radical rearrangements. researchgate.net

In biological systems, multi-omics can reveal the comprehensive impact of a compound on an organism. This compound can be used as a tracer to map its absorption, distribution, metabolism, and excretion (ADME) pathways within plants, insects, or microbes. By combining metabolomics to track the deuterated metabolites with transcriptomics and proteomics, scientists can identify which genes and proteins are regulated in response to α-thujene exposure. This integrated approach can uncover novel metabolic pathways and regulatory networks influenced by this monoterpene.

Research AreaMulti-Omics Application of this compoundPotential Insights
Atmospheric Chemistry Trace deuterium label in SOA formation experiments.Elucidate HOM formation mechanisms from α-thujene oxidation. researchgate.netresearchgate.net
Plant Biochemistry Follow metabolic conversion within plant tissues.Understand monoterpene biosynthesis and signaling pathways.
Insect-Plant Interactions Track uptake and detoxification in herbivores.Identify metabolic resistance mechanisms to plant defense compounds.
Microbial Metabolism Monitor biodegradation pathways by soil or gut microbes.Discover novel enzymatic reactions for bioremediation or biocatalysis.

Development of Novel Synthetic Routes for Complex Deuterated Analogs

While the synthesis of this compound is a significant achievement, future research will necessitate the development of more complex, site-specifically deuterated analogs. The ability to place deuterium atoms at various positions on the thujene skeleton is crucial for mechanistic studies, such as investigating kinetic isotope effects (KIEs) to determine rate-limiting steps in enzymatic reactions or atmospheric oxidation. nih.gov

Research into the synthesis of deuterated α-pinene isotopologues provides a strong blueprint for developing these methods for α-thujene. digitellinc.comnih.govnih.gov Strategies that have been successful for α-pinene, and could be adapted for α-thujene, include:

Total Synthesis: Building the molecule from simpler, deuterated precursors allows for precise control over the location of the deuterium labels. digitellinc.com For example, starting from a deuterated Hagemann's ester could facilitate the synthesis of α-thujene-5-d₁. digitellinc.com

Modification of Natural Precursors: Using readily available chiral monoterpenes like sabinene (B1680474) or verbenone as starting materials and introducing deuterium via specific reagents such as lithium aluminum deuteride is another efficient strategy. digitellinc.com

Catalytic H/D Exchange: Employing transition metal catalysts to facilitate the exchange of specific hydrogen atoms with deuterium from a D₂O or D₂ source offers a direct route, although controlling the regioselectivity can be challenging.

The development of these synthetic routes will enable the production of a library of α-thujene isotopologues. These compounds will be invaluable for distinguishing between different proposed reaction mechanisms in both biological and atmospheric studies. nih.govnih.gov

Exploration of this compound in Material Science and Nano-Chemistry Research

The unique physical properties of deuterated compounds are increasingly being exploited in material science and nano-chemistry. The carbon-deuterium (C-D) bond is stronger and has a different vibrational frequency than the carbon-hydrogen (C-H) bond, which can lead to enhanced material stability and provides a unique spectroscopic handle. informaticsjournals.co.inresolvemass.ca

Future research could explore the use of this compound in the following areas:

Polymer Science: Volatile organic compounds are known to absorb into polymeric materials. biocote.comcopernicus.org this compound could be used as a tracer to study the diffusion and partitioning of small organic molecules within polymer matrices. Techniques like neutron scattering, which is highly sensitive to the difference between hydrogen and deuterium, could be employed to visualize the distribution of the deuterated monoterpene within the material. ansto.gov.au This is relevant for understanding food packaging, the release of fragrances, and the aging of plastic materials. resolvemass.ca

Nanoparticle Drug Delivery: Natural products are increasingly being delivered via nanoparticle carriers to improve their bioavailability. nih.gov While α-thujene itself is not a primary therapeutic, deuterated lipids and other components are used to study the structure and stability of lipid nanoparticles used in drug delivery systems. ansto.gov.au this compound could be incorporated into such systems as a model hydrophobic compound to probe the internal environment of nanocarriers and monitor their interaction with biological systems using deuterium MRI. acs.orgnih.gov

Surface Chemistry: The interaction of BVOCs with surfaces is critical in atmospheric processes and indoor air quality. By using techniques like vibrational sum frequency generation (SFG) spectroscopy, researchers could use this compound to study its orientation and chemical transformation on surfaces like mineral dust or indoor paints, building on similar work done with deuterated α-pinene. nih.gov

FieldApplication of this compoundTechniqueResearch Goal
Polymer Science Tracer for VOC absorptionNeutron ScatteringUnderstand diffusion and partitioning in polymers. resolvemass.ca
Nanomedicine Model compound in nanocarriersDeuterium MRIMonitor stability and release from drug delivery systems. acs.orgnih.gov
Surface Chemistry Probe for surface interactionsVibrational SFG SpectroscopyInvestigate heterogeneous chemistry on atmospheric and indoor surfaces. nih.gov

Advanced Methodologies for In Situ and Real-Time Isotopic Tracing

A major challenge in studying dynamic systems like the atmosphere or a living cell is the ability to monitor chemical changes as they happen. The development of advanced analytical methods for the in situ and real-time detection of isotopically labeled compounds is a critical research frontier.

For a volatile compound like this compound, techniques based on mass spectrometry are particularly powerful. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allows for the continuous, real-time monitoring of VOCs in the air with high sensitivity. copernicus.org By adapting PTR-MS instruments, researchers could simultaneously track the decay of the parent this compound ion and the appearance of its deuterated oxidation products in real-time. This would provide invaluable kinetic data for atmospheric models.

Another promising approach is the use of advanced gas chromatography (GC) techniques coupled with mass spectrometry (GC-MS). youtube.com Modern GC-MS systems can provide rapid separation and identification of complex mixtures of VOCs. nih.gov Using this compound as an internal standard or tracer in these analyses would allow for precise quantification and flux measurements in environmental or biological samples. The distinct mass spectrum of the deuterated compound acts as a chemical fingerprint, simplifying its identification even in complex matrices. youtube.com

Future developments could involve portable, field-deployable mass spectrometers capable of isotopic analysis, enabling researchers to move beyond the laboratory and conduct real-time tracer studies directly in ecosystems like forests or agricultural fields. mdpi.comnih.gov This would revolutionize our understanding of the role of monoterpenes in the natural world.

Q & A

Q. How can computational modeling predict deuterium retention in this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model H/D exchange kinetics. Validate with experimental pH-dependent NMR studies. Use software like Gaussian or ORCA for energy barrier simulations. Cross-validate with isotopic labeling data from LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.